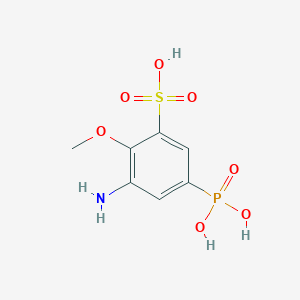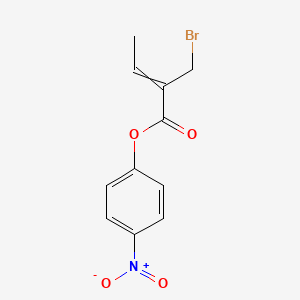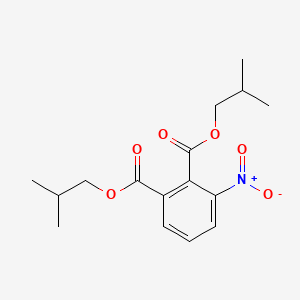![molecular formula C19H20N2O B14500359 4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile CAS No. 64240-69-3](/img/structure/B14500359.png)
4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile is an organic compound that belongs to the class of aromatic nitriles This compound is characterized by the presence of a benzonitrile group attached to a phenyl ring, which is further substituted with a 2-methylbutoxy group and a methylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the intermediate aldehyde: The starting material, 4-(2-methylbutoxy)benzaldehyde, is synthesized through the reaction of 4-hydroxybenzaldehyde with 2-methylbutyl bromide in the presence of a base such as potassium carbonate.
Condensation reaction: The intermediate aldehyde is then subjected to a condensation reaction with 4-aminobenzonitrile in the presence of an acid catalyst, such as acetic acid, to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms such as primary amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[4-(2-Methoxyphenyl]methylidene}amino]benzonitrile
- 4-[(E)-{[4-(2-Ethoxyphenyl]methylidene}amino]benzonitrile
- 4-[(E)-{[4-(2-Propoxyphenyl]methylidene}amino]benzonitrile
Uniqueness
4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile is unique due to the presence of the 2-methylbutoxy group, which imparts distinct chemical and physical properties
Properties
CAS No. |
64240-69-3 |
|---|---|
Molecular Formula |
C19H20N2O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-[[4-(2-methylbutoxy)phenyl]methylideneamino]benzonitrile |
InChI |
InChI=1S/C19H20N2O/c1-3-15(2)14-22-19-10-6-17(7-11-19)13-21-18-8-4-16(12-20)5-9-18/h4-11,13,15H,3,14H2,1-2H3 |
InChI Key |
UUZOCYXWUSKSTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14500316.png)




![8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one](/img/structure/B14500354.png)




